molecular formula C10H8N2O5 B11871896 Methyl 4-cyano-5-methoxy-2-nitrobenzoate

Methyl 4-cyano-5-methoxy-2-nitrobenzoate

Cat. No.: B11871896
M. Wt: 236.18 g/mol
InChI Key: WZUNWURYCRLESS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H8N2O5. It is a derivative of benzoic acid and features a cyano group, a methoxy group, and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-cyano-5-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Strong bases like sodium hydride, nucleophiles like alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-cyano-5-methoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-5-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-methoxy-2-nitrobenzoate is not well-documented. its effects are likely related to the functional groups present in the molecule. The nitro group can participate in redox reactions, the cyano group can engage in nucleophilic addition reactions, and the methoxy group can influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

methyl 4-cyano-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C10H8N2O5/c1-16-9-4-7(10(13)17-2)8(12(14)15)3-6(9)5-11/h3-4H,1-2H3

InChI Key

WZUNWURYCRLESS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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